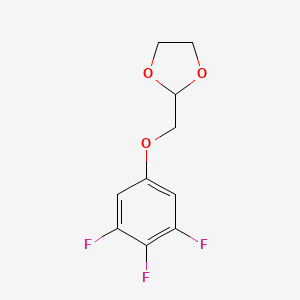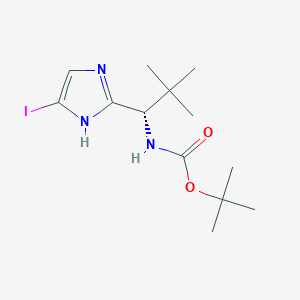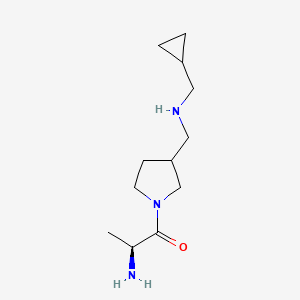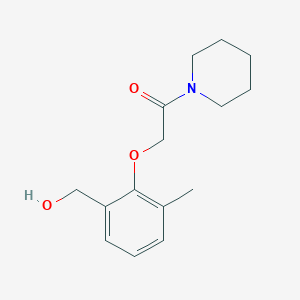
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a piperidine ring, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2-(hydroxymethyl)-6-methylphenol.
Etherification: The hydroxymethyl group is then etherified with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2-(Carboxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-ethylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the piperidine ring also adds to its distinctiveness, providing additional sites for interaction and modification.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-7-13(10-17)15(12)19-11-14(18)16-8-3-2-4-9-16/h5-7,17H,2-4,8-11H2,1H3 |
InChI-Schlüssel |
SVFKTQSCNNDSFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


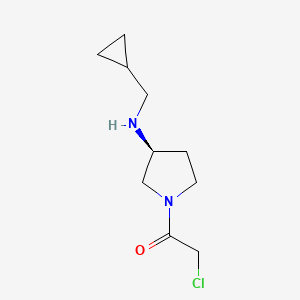
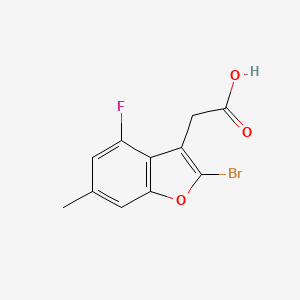



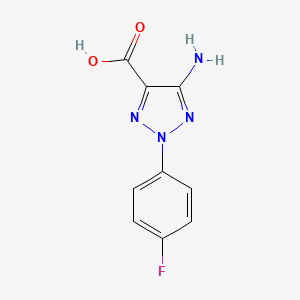
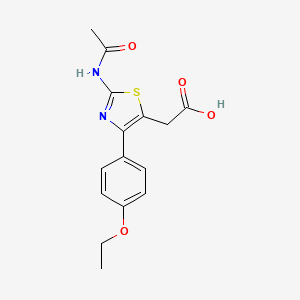

![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)


